molecular formula C14H26N2O2 B2404200 Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 2418692-71-2

Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No. B2404200
CAS RN: 2418692-71-2
M. Wt: 254.374
InChI Key: HCEXAXMAYZFDMW-UHFFFAOYSA-N
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Description

Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate is a chemical compound with the CAS Number: 2445792-86-7 . It has a molecular weight of 240.35 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-10-5-4-6-13(14,7-10)9-15/h10H,4-9,14H2,1-3H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 240.35 .

Scientific Research Applications

Peptidomimetic Synthesis

Azabicycloalkane amino acids, such as those derived from "Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate", serve as rigid dipeptide mimetics. These compounds are invaluable for structure-activity studies in peptide-based drug discovery due to their ability to mimic the structure of peptides closely. For instance, Mandal et al. (2005) described an efficient synthesis of constrained peptidomimetic structures from pyroglutamic acid, demonstrating their potential as building blocks in solid-phase synthesis for peptide mimetics (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).

Synthesis of Cyclic Amino Acid Esters

The synthesis and molecular structure of cyclic amino acid esters, like "tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate", have been characterized through methods such as 1H NMR spectroscopy and X-ray diffraction analysis. These compounds are essential for the development of novel organic molecules and have significant implications in medicinal chemistry and drug design. Moriguchi et al. (2014) outlined methods for synthesizing chiral cyclic amino acid esters, highlighting their utility in constructing complex molecular architectures without the need for chiral catalysts or chromatography (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Intermediate for Biologically Active Compounds

Compounds derived from "Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate" are also pivotal intermediates in the synthesis of various biologically active molecules. Their structural features enable the development of potent compounds with potential therapeutic applications. For example, Brock et al. (2012) demonstrated the asymmetric synthesis of the tropane alkaloid (+)-pseudococaine, showcasing the compound's versatility as an intermediate in organic synthesis (Brock, Davies, Lee, Roberts, & Thomson, 2012).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by “Tert-butyl 1-(aminomethyl)-3-azabicyclo[33It’s possible that it could influence a variety of pathways depending on its targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Tert-butyl 1-(aminomethyl)-3-azabicyclo[33Therefore, its impact on bioavailability is currently unknown .

properties

IUPAC Name

tert-butyl 1-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-11-5-4-6-14(7-11,9-15)10-16/h11H,4-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEXAXMAYZFDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC(C2)(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate

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